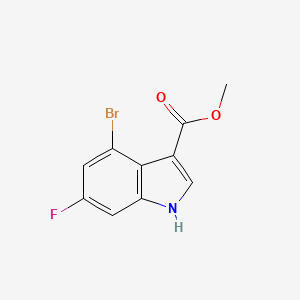

Methyl 4-Bromo-6-fluoroindole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-Bromo-6-fluoroindole-3-carboxylate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-6-fluoroindole-3-carboxylate typically involves the halogenation of an indole precursor. One common method is the bromination of 6-fluoroindole-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-6-fluoroindole-3-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 4-Bromo-6-fluoroindole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-6-fluoroindole-3-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or interfere with cellular signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-Bromoindole-3-carboxylate

- Methyl 6-Fluoroindole-3-carboxylate

- Methyl 4-Chloro-6-fluoroindole-3-carboxylate

Uniqueness

Methyl 4-Bromo-6-fluoroindole-3-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen atom. The combination of these two halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

Methyl 4-Bromo-6-fluoroindole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings, including case studies, synthesis methods, and comparative data.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of halogen substituents (bromo and fluoro) enhances the compound's reactivity and biological properties.

Synthesis Methods:

The synthesis of this compound typically involves:

- Bromination and Fluorination: Using bromine and fluorine sources to introduce the respective halogens at specific positions on the indole ring.

- Carboxylation: Employing carboxylic acid derivatives to introduce the carboxylate group at the 3-position of the indole.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have shown that this compound exhibits significant inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in a study evaluating its effects on RPMI-8226 cells (a human multiple myeloma cell line), this compound exhibited an IC50 value of approximately 2.89 μM, indicating potent cytotoxicity against cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| RPMI-8226 | 2.89 | Inhibition of cell proliferation |

| A549 (Lung) | 5.50 | Induction of apoptosis |

| MCF7 (Breast) | 3.75 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly histone deacetylases (HDACs). HDAC inhibition is crucial for regulating gene expression related to cancer progression. This compound showed selective inhibition towards HDAC1 and HDAC3 isoforms, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations as low as 10 μg/mL against MRSA, showcasing its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The results confirmed its efficacy in inducing apoptosis in RPMI-8226 cells and other tested lines, supporting its role as an anticancer drug candidate .

Discussion

The biological activity of this compound is promising, particularly in the fields of antimicrobial and anticancer research. Its ability to inhibit key enzymes involved in cancer progression alongside its antimicrobial properties positions it as a multifaceted therapeutic agent.

Future research should focus on:

- Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its biological effects.

- In Vivo Studies: Evaluating the efficacy and safety profiles in animal models before progressing to clinical trials.

- Structure-Activity Relationship (SAR) Analysis: Identifying modifications that could enhance potency or selectivity.

Properties

Molecular Formula |

C10H7BrFNO2 |

|---|---|

Molecular Weight |

272.07 g/mol |

IUPAC Name |

methyl 4-bromo-6-fluoro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-8-3-5(12)2-7(11)9(6)8/h2-4,13H,1H3 |

InChI Key |

INULPBXZMKIKNK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC(=C2)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.